molecular formula C14H16N2O3 B2926600 (E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid CAS No. 72547-39-8

(E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

Cat. No. B2926600
CAS RN: 72547-39-8
M. Wt: 260.293
InChI Key: TXJRLIIJYDMXHQ-VOTSOKGWSA-N
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Description

The compound “(E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid” is an organic compound that contains a piperazine ring, which is a heterocyclic amine, and a phenyl group attached to it. The compound also has a carboxylic acid group and a conjugated system involving a carbon-carbon double bond and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring attached to a phenyl group. The presence of the carbon-carbon double bond adjacent to the carbonyl group indicates that this compound has a conjugated system, which can have implications for its chemical reactivity and physical properties .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The carbon-carbon double bond can undergo addition reactions. The piperazine ring can also undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the functional groups. For instance, the presence of the carboxylic acid group would likely make this compound acidic. The conjugated system could give this compound distinct spectroscopic properties .

Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The protodeboronation step is essential for the removal of the boron moiety at the end of a synthetic sequence when required.

Synthesis of Anti-Fibrosis Drugs

(E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown potential in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their promise as novel anti-fibrotic drugs .

Construction of Heterocyclic Compound Libraries

The compound serves as a building block in the construction of novel heterocyclic compound libraries with potential biological activities. It’s particularly useful in medicinal chemistry and chemical biology for creating compounds with a wide range of pharmacological activities .

Organoboron Chemistry

In organoboron chemistry, this compound can be utilized for various transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations. These transformations are fundamental in the synthesis of complex organic molecules .

Radical-Polar Crossover Reactions

The stability of (E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid makes it suitable for radical-polar crossover reactions. These reactions are important for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Formal Total Synthesis of Alkaloids

This compound has been used in the formal total synthesis of complex alkaloids such as δ-®-coniceine and indolizidine 209B. The process involves a radical approach to protodeboronation, which is a key step in the synthesis of these alkaloids .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds containing piperazine rings are found in many pharmaceuticals, so this compound could potentially have therapeutic applications .

properties

IUPAC Name

(E)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJRLIIJYDMXHQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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